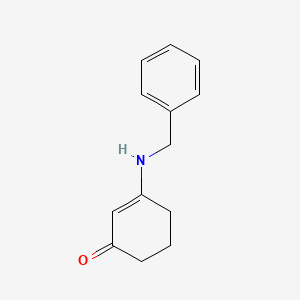

3-(Benzylamino)cyclohex-2-en-1-one

Description

Contextualization within Cyclohexenone Chemistry and Enaminone Derivatives

The structure of 3-(benzylamino)cyclohex-2-en-1-one incorporates two key chemical motifs: a cyclohexenone core and an enaminone system. The cyclohexenone framework is a six-membered ring containing a ketone and a carbon-carbon double bond, a structural unit found in numerous natural products and pharmacologically active compounds. wm.edu The reactivity of the cyclohexenone ring is characterized by the electrophilic nature of the β-carbon of the enone system and the nucleophilicity of the α-carbon via its enolate.

Enaminones are defined by the arrangement of an amine group conjugated to a carbonyl group through a carbon-carbon double bond (N-C=C-C=O). This arrangement results in a polarized molecule with nucleophilic character at both the nitrogen atom and the α-carbon to the carbonyl group, and electrophilic character at the carbonyl carbon and the β-carbon. rsc.orgscielo.br This distribution of electron density makes enaminones highly versatile intermediates in organic synthesis. rsc.org 3-(Benzylamino)cyclohex-2-en-1-one is a prime example of a cyclic enaminone, where the enaminone functionality is embedded within a cyclohexenone ring. The presence of the benzyl (B1604629) group on the nitrogen atom further influences the compound's reactivity and physical properties.

Historical Perspective on the Synthesis and Exploration of Enaminone Systems

The synthesis of enaminones has been a subject of interest for many decades, with early methods often involving the direct condensation of 1,3-dicarbonyl compounds, such as 1,3-cyclohexanedione, with primary or secondary amines. rsc.orgprepchem.com These early procedures, while effective, sometimes required harsh reaction conditions. Over the years, significant research has been dedicated to developing milder and more efficient synthetic protocols.

The exploration of enaminone chemistry has revealed their utility as precursors for a wide array of heterocyclic compounds. For instance, the reaction of cyclic enaminoketones with various reagents has been shown to produce fused 1,4-dihydropyridines. lookchemmall.com The development of stereoselective synthesis methods for cyclic enaminones, using chiral auxiliaries or catalysts, has further expanded their importance in the asymmetric synthesis of complex target molecules. rsc.org The continuous evolution of synthetic strategies highlights the enduring significance of enaminone systems in organic chemistry.

Significance of 3-(Benzylamino)cyclohex-2-en-1-one as a Chemical Synthon

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. 3-(Benzylamino)cyclohex-2-en-1-one is a valuable synthon due to its inherent reactivity, which allows for the construction of various molecular frameworks. The nucleophilic character of the enamine nitrogen and the α-carbon, coupled with the electrophilic sites, enables its participation in a wide range of chemical transformations. scielo.br

This compound serves as a key intermediate in multicomponent reactions, where multiple starting materials combine in a single step to form a complex product. researchgate.net For example, it can react with arylidenemalononitriles to furnish N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones. lookchemmall.com The ability of 3-(benzylamino)cyclohex-2-en-1-one to participate in such reactions makes it an efficient tool for building molecular diversity. Its application in the synthesis of quinolines and other fused heterocyclic systems underscores its importance as a strategic building block in medicinal and materials chemistry. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

3-(benzylamino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,9,14H,4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORGYPKHYQCAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312903 | |

| Record name | 3-(benzylamino)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41609-04-5 | |

| Record name | NSC264027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzylamino)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Benzylamino Cyclohex 2 En 1 One and Its Structural Analogs

Direct Synthetic Routes to 3-(Benzylamino)cyclohex-2-en-1-one

The most fundamental approach to synthesizing 3-(benzylamino)cyclohex-2-en-1-one involves the direct reaction between a primary amine, benzylamine (B48309), and a β-dicarbonyl compound, specifically cyclohexane-1,3-dione.

The formation of the enaminone scaffold is classically achieved through the condensation of a 1,3-dicarbonyl compound with a primary or secondary amine. In the case of 3-(benzylamino)cyclohex-2-en-1-one, the reaction proceeds by combining cyclohexane-1,3-dione with benzylamine. This reaction is a type of vinylogous amination, where the amine attacks one of the carbonyl groups of the dione, followed by the elimination of a water molecule to form the stable, conjugated enaminone system. β-Enaminones derived from cyclohexane-1,3-diones are recognized as valuable precursors for synthesizing a wide array of nitrogen and oxygen-containing heterocycles. tandfonline.comglobalauthorid.com The reactivity of the enaminone allows it to be used in various cyclization and coupling reactions. researchgate.net

The efficiency of enaminone synthesis can be significantly influenced by reaction conditions such as temperature, solvent, and the use of catalysts. For instance, in a three-component reaction involving a substituted β-nitrostyrene, cyclohexane-1,3-dione, and an amine like benzylamine, the choice of catalyst and temperature is crucial. rsc.org Initial experiments using trimethylamine (B31210) as a catalyst in ethanol (B145695) at room temperature yielded the desired product, but with modest efficiency. rsc.org Elevating the temperature was found to be a key factor in improving the reaction outcome.

A systematic study revealed that an optimal reaction temperature for this multicomponent synthesis is between 65-75 °C. rsc.org These conditions led to a significant increase in product yield. rsc.org The optimization process also considered the stoichiometry of the reactants, finding that an ideal ratio involves the β-dicarbonyl compound, the amine, and a base like triethylamine. rsc.org The reaction time for this one-pot process was typically around 6 hours to achieve good conversion. rsc.org

Table 1: Optimization of a Three-Component Reaction for Enaminone Synthesis This table is based on data for a related three-component synthesis of a substituted enaminone, illustrating the principles of optimization.

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Trimethylamine | Ethanol | Room Temp | 43 |

| 2 | Trimethylamine | Ethanol | 65-75 | 65 |

| 3 | Triethylamine | Ethanol | 65-75 | 65 |

| Data derived from a study on the synthesis of 2-((benzylamino)(4-methoxyphenyl)methylene)cyclohexane-1,3-dione. rsc.org |

Synthesis of Substituted 3-Aminocyclohex-2-en-1-one Derivatives

Beyond the direct synthesis of the parent compound, significant research has focused on developing flexible methods to produce a wide range of structurally diverse analogs. These advanced methodologies allow for the introduction of various substituents on the nitrogen atom and the cyclohexenone ring.

Modular strategies, particularly one-pot multi-component reactions, have emerged as highly efficient methods for generating libraries of enaminone derivatives. nih.gov A notable example is a three-component reaction that combines substituted β-nitrostyrenes, β-dicarbonyl compounds (such as cyclohexane-1,3-dione or dimedone), and various amines. rsc.org This approach is valued for its operational simplicity and its ability to construct complex molecules from simple, readily available starting materials in a single step. rsc.org

Another modular strategy involves a four-component sequential reaction of aryl olefins with chloroform, triethylamine, and tert-butyl hydroperoxide (TBHP) to produce enaminones with a wide array of functional groups under mild, catalyst-free conditions. nih.gov Such methods provide new avenues for creating sophisticated molecular architectures and functional materials. researchgate.net

The flexibility of modular synthetic routes allows for the incorporation of a wide variety of substituents on the enaminone nitrogen. By simply changing the amine starting material, a vast number of N-substituted analogs can be produced. Research has demonstrated the successful synthesis of 3-aminocyclohex-2-en-1-one derivatives bearing diverse N-aryl and N-alkyl groups. rsc.orgumich.edu

In one extensive study, 44 different derivatives were synthesized to explore structure-activity relationships, highlighting the robustness of the synthetic approach. umich.edu The amines used ranged from simple alkylamines to complex substituted anilines and benzylamines, showcasing the broad scope of the reaction. rsc.orgumich.edu

Table 2: Examples of N-Substituted 3-Aminocyclohex-2-en-1-one Analogs Synthesized via a Three-Component Reaction

| Product | Dicarbonyl Compound | Amine | Yield (%) |

| 4e | cyclohexane-1,3-dione | 4-chlorobenzylamine | 81 |

| 4f | cyclohexane-1,3-dione | 4-methylbenzylamine | 79 |

| 4g | cyclohexane-1,3-dione | 2-phenylethanamine | 87 |

| 4h | cyclohexane-1,3-dione | aniline | 84 |

| 4i | cyclohexane-1,3-dione | 4-methoxyaniline | 86 |

| 4p | 5,5-dimethylcyclohexane-1,3-dione | aniline | 83 |

| Data derived from a study on the diversity-oriented synthesis of β-enaminones. rsc.org |

The incorporation of trifluoromethyl (CF₃) groups into organic molecules is a key strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The synthesis of trifluoromethylated analogs of 3-aminocyclohex-2-en-1-one represents a significant synthetic challenge and an area of active research.

Recent advancements have led to methods for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles. chemrxiv.org While not a direct synthesis of a trifluoromethylated enaminone, the resulting intermediates can be converted into related carboxylates, demonstrating a pathway to access these highly functionalized and physio-chemically altered cyclohexane (B81311) scaffolds. chemrxiv.org Another relevant approach involves the asymmetric synthesis of α-trifluoromethyl substituted primary amines via the 1,2-addition of organometallic reagents to trifluoroacetaldehyde (B10831) hydrazones. sci-hub.se These methods for creating chiral trifluoromethylated amines and functionalized cyclohexane rings provide the foundational chemistry necessary for the future development of direct routes to trifluoromethylated enaminone analogs. chemrxiv.orgsci-hub.se

Emerging Synthetic Strategies for Enaminone Formation

Recent advancements in synthetic organic chemistry have led to the development of novel and efficient methods for the construction of enaminone frameworks. These strategies often offer improvements in terms of yield, selectivity, and environmental impact compared to traditional methods.

The development of metal-free catalytic systems for enaminone synthesis is a rapidly growing area of research, driven by the desire to avoid the cost, toxicity, and environmental concerns associated with metal catalysts.

One notable metal-free approach involves the C-N bond transamidation of primary amides with N,N-dimethyl enaminones. This reaction can be efficiently achieved by heating in the presence of trifluoromethanesulfonic acid (TfOH). acs.orgnih.gov The participation of water in assisting this transamidation process has been identified through isotope labeling experiments, suggesting a new avenue for designing other transamidation reactions. acs.orgnih.gov This method has proven effective for the synthesis of various enamides and has been successfully applied to the late-stage functionalization of sulfonamide drugs. acs.orgnih.gov

Another innovative metal-free strategy is the hydrodifunctionalization of enaminones. This three-component reaction of enaminones with diaryl phosphine (B1218219) oxides and water allows for the synthesis of ketomethylene-functionalized gem-phosphoryl alcohols. nih.gov This method is advantageous due to its mild, metal-free conditions, broad substrate scope, and the fact that it often does not require chromatographic purification. nih.gov

Furthermore, superbases and acids have been employed as catalysts in metal-free syntheses. For instance, a superbase catalyst has been used to facilitate the N–α-sp3C–H functionalization of tertiary enaminones, leading to the formation of various substituted pyrroles at room temperature. rsc.org Acid-catalyzed methods have also been developed for the synthesis of 1H-pyrrol-2(5H)-ones through a three-component reaction. rsc.org

Table 1: Examples of Metal-Free Catalyzed Synthesis of Enaminone Derivatives

| Catalyst | Reactants | Product Type | Key Features |

|---|---|---|---|

| Trifluoromethanesulfonic acid (TfOH) | Primary amides, N,N-dimethyl enaminones | Enamides | Water-assisted transamidation, applicable to late-stage functionalization. acs.orgnih.gov |

| None (three-component reaction) | Enaminones, diaryl phosphine oxides, water | Ketomethylene-functionalized gem-phosphoryl alcohols | Mild conditions, broad scope, no chromatography needed. nih.gov |

| Superbase (tBuOK) | Tertiary enaminones | Substituted pyrroles | N–α-sp3C–H functionalization at ambient temperature. rsc.org |

Transition-metal catalysis offers a powerful toolkit for the synthesis of complex molecules, including aminocyclohexenones. These methods often proceed with high efficiency and selectivity. The understanding of transition-metal catalysis has enabled the design of reactions that convert simple, readily available starting materials into a variety of biologically relevant products in a single step. nih.gov

The mechanisms of transition-metal catalyzed C-H functionalization, a key process in many of these syntheses, can be broadly categorized as inner-sphere or outer-sphere mechanisms. youtube.com Inner-sphere mechanisms involve the formation of an organometallic intermediate through C-H activation. youtube.com The use of directing groups is a common strategy to achieve site selectivity in these reactions, bringing the metal catalyst in close proximity to the desired C-H bond. youtube.com

Palladium and copper catalysts are frequently used in C-N bond formation reactions. For example, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a well-established method for forming aryl-N and alkyl-N bonds and has been instrumental in the synthesis of numerous complex molecules. youtube.com While direct examples for the synthesis of 3-(benzylamino)cyclohex-2-en-1-one are not extensively detailed in the provided results, the general principles of transition-metal catalyzed amination and C-H functionalization are applicable. youtube.comrsc.org These reactions can involve the coupling of amines with various partners, including those derived from aldehydes, alcohols, nitriles, and oximes. rsc.org

Table 2: Overview of Relevant Transition-Metal Catalyzed Reactions

| Catalyst Type | Reaction Type | Key Features |

|---|---|---|

| Palladium | C-N Cross-Coupling (e.g., Buchwald-Hartwig) | Forms C-N bonds, widely applicable. youtube.com |

| Copper | C-N Cross-Coupling | Often used in conjunction with or as an alternative to palladium. acs.org |

Biocatalysis and chemo-biocatalytic cascades are emerging as powerful and sustainable strategies in organic synthesis. These methods leverage the high selectivity and efficiency of enzymes, often under mild reaction conditions. csic.es

Photo-biocatalytic cascades, which combine light-driven chemical transformations with enzymatic reactions, represent a particularly innovative approach. nih.govnih.gov These cascades can overcome challenges such as catalyst incompatibility by employing strategies like two-phase systems or spatial/temporal separation of the reaction steps. nih.gov The combination of photo-chemo-catalytic and biocatalytic transformations expands the synthetic toolbox for producing valuable chemicals. nih.gov

Chemo-enzymatic cascades couple the reactivity of chemical catalysts with the selectivity of enzymes in one-pot reactions. rsc.org While highly advantageous, these systems can be challenging due to differing optimal operating conditions and potential catalyst deactivation. rsc.org Strategies to overcome these issues include the use of non-conventional solvents and enzyme-metal hybrid catalysts. rsc.org

Although specific examples of biocatalytic or chemo-biocatalytic synthesis of 3-(benzylamino)cyclohex-2-en-1-one are not prominent in the search results, the general principles are applicable. For instance, enzymes could be used for the stereoselective reduction of a ketone precursor or for the resolution of a racemic mixture of the final product. A hypothetical chemo-biocatalytic cascade could involve an initial metal-catalyzed condensation followed by an enzymatic reduction to introduce chirality.

Table 3: Concepts in Biocatalytic and Chemo-Biocatalytic Synthesis

| Approach | Description | Potential Application to Enaminone Synthesis |

|---|---|---|

| Photo-biocatalytic Cascades | Combination of light-driven chemical reactions and enzymatic transformations. nih.govnih.gov | Light-induced enamine formation followed by enzymatic cyclization. |

| Chemo-enzymatic Cascades | Coupling of chemical and enzymatic catalysts in a one-pot reaction. rsc.org | Chemical condensation to form the enaminone, followed by enzymatic stereoselective functionalization. |

Stereoselective Synthesis and Chiral Induction in Cyclohexenone Enaminones

The development of stereoselective methods for the synthesis of enaminones is crucial, as the biological activity of these compounds is often dependent on their stereochemistry.

The preparation of enantiopure isomers of cyclohexenone enaminones can be achieved through various strategies. One common approach is the use of chiral starting materials. For instance, optically active 5-substituted cyclohex-2-enones can be synthesized from 5-trimethylsilylcyclohex-2-enone. rsc.org

Another powerful method is asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity in the reaction. While specific examples for 3-(benzylamino)cyclohex-2-en-1-one are not detailed, related processes for similar structures have been reported. For example, a process for the preparation and isolation of individual stereoisomers of 1-amino, 3-substituted phenylcyclopentane-carboxylates has been developed, which could potentially be adapted. google.com

Controlling diastereoselectivity in reactions involving cyclohexenone enaminones is essential for the synthesis of complex target molecules with multiple stereocenters. Cyclic enaminones are versatile intermediates, and their stereocontrolled synthesis and functionalization have been a subject of interest. nih.gov

Acid-controlled diastereoselectivity has been demonstrated in the asymmetric aldol (B89426) reaction of cycloketones with aldehydes using enamine-based organocatalysts. rsc.org The diastereoselectivity of the reaction can be influenced by the molecular size of the acid additive or by introducing a hydrogen-bond donor into the acid. rsc.org This principle could be applied to the functionalization of 3-(benzylamino)cyclohex-2-en-1-one, for example, in an aldol reaction at the C-4 position.

Table 4: Strategies for Stereoselective Synthesis

| Method | Description | Example/Application |

|---|---|---|

| Chiral Pool Synthesis | Use of enantiomerically pure starting materials. | Synthesis of chiral 5-substituted cyclohex-2-enones from a chiral precursor. rsc.org |

| Asymmetric Catalysis | Employment of a chiral catalyst to induce stereoselectivity. | Asymmetric aldol reactions of cycloketones using chiral diamine organocatalysts. rsc.org |

Chemical Reactivity and Derivatization Studies of 3 Benzylamino Cyclohex 2 En 1 One

Electrophilic Functionalization of the Enaminone Moiety

The enaminone core of 3-(benzylamino)cyclohex-2-en-1-one is nucleophilic in nature, rendering the α-carbon of the enamine susceptible to attack by various electrophiles. This reactivity allows for the introduction of a wide range of functional groups, leading to the synthesis of diverse derivatives.

Halogenation Reactions (Bromination, Iodination, Chlorination)

Halogenation is a key transformation for modifying the electronic and steric properties of 3-(benzylamino)cyclohex-2-en-1-one. The introduction of a halogen atom at the C-2 position can significantly alter its subsequent reactivity, providing a handle for further synthetic manipulations.

The halogenation of enaminones, including 3-(benzylamino)cyclohex-2-en-1-one, generally proceeds with high regioselectivity, with the electrophilic halogen attacking the electron-rich α-carbon (C-2 position) of the enaminone system. rsc.org The stereochemistry of the resulting product is influenced by the reaction conditions and the nature of the halogenating agent. nih.govyoutube.com For instance, the bromination of cyclohexene (B86901) derivatives often results in an anti-addition product. youtube.com The addition of bromine to 1,3-cyclohexadiene (B119728) proceeds via a rapid anti-1,2-addition. nih.gov

N-Halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are effective reagents for the halogenation of enaminones. mdpi.comwinona.edu A metal-free method for the α-chlorination of enaminones utilizes N-bromosuccinimide (NBS) with 1,2-dichloroethane (B1671644) (DCE) acting as both the chlorine source and the solvent. mdpi.com This reaction proceeds to afford α-chlorinated enaminones with a Z-configuration. mdpi.com The proposed mechanism involves the reaction of the enaminone with NBS to form an intermediate bromonium ion, which is then attacked by a chloride ion generated from DCE. mdpi.com This method has been shown to be effective for a variety of enaminones, including those with N-benzyl substituents. mdpi.com

Sulfenylation and Selenylation Reactions

The nucleophilic character of the α-carbon of 3-(benzylamino)cyclohex-2-en-1-one also allows for the introduction of sulfur and selenium moieties. These reactions typically involve the use of electrophilic sulfenylating or selenylating reagents, such as sulfenyl chlorides or selenenyl halides. These transformations provide access to a class of compounds with potential applications in materials science and medicinal chemistry.

Oxidative Transformations

The enaminone scaffold can undergo various oxidative transformations. Depending on the oxidizing agent and reaction conditions, oxidation can occur at different positions of the molecule, leading to a variety of products. For instance, the cyclohexenone ring can be oxidized to form corresponding ketones or carboxylic acids.

Nucleophilic Additions and Substitutions

In addition to electrophilic attack at the α-carbon, the enaminone system of 3-(benzylamino)cyclohex-2-en-1-one can also participate in nucleophilic reactions. The benzylamino group can be involved in substitution reactions, where it may be replaced by other nucleophiles. Furthermore, the carbonyl group can undergo nucleophilic addition, a characteristic reaction of ketones. The N-benzyl group influences the nucleophilicity of the enaminone, with N-alkyl substituents generally increasing the nucleophilicity compared to N-aryl substituents. lookchemmall.com

Reactions with Isocyanates and Isothiocyanates

The reaction of 3-(benzylamino)cyclohex-2-en-1-one with isocyanates and isothiocyanates provides a direct route to N-acylated and N-thioacylated derivatives, respectively. These reactions typically proceed through the nucleophilic attack of the enamine nitrogen on the electrophilic carbon of the isocyanate or isothiocyanate. The resulting products are of interest in medicinal chemistry and materials science due to the diverse functionalities that can be introduced.

Transamination and Amine Exchange Reactions

Transamination and amine exchange reactions of 3-(benzylamino)cyclohex-2-en-1-one involve the substitution of the benzylamino group with another amine. This process is often catalyzed by acids or bases and is driven by the relative nucleophilicity of the incoming amine and the stability of the resulting enamine. These reactions are synthetically useful for diversifying the substitution pattern at the 3-position of the cyclohexenone ring, allowing for the introduction of various functional groups.

Cyclization and Annulation Reactions

The structural framework of 3-(benzylamino)cyclohex-2-en-1-one makes it an excellent precursor for the synthesis of various fused and polycyclic heterocyclic systems through cyclization and annulation reactions.

Formation of Fused Heterocyclic Systems

The enamine moiety of 3-(benzylamino)cyclohex-2-en-1-one is a key functional group for the construction of fused heterocyclic systems. Through reactions with appropriate reagents, it can participate in cyclization cascades to form bicyclic and tricyclic structures containing nitrogen and sometimes other heteroatoms. These fused systems are scaffolds for many biologically active compounds and functional materials. rsc.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.net The versatility of this approach allows for the synthesis of a wide range of complex molecules from a relatively simple starting material. beilstein-journals.org

Intramolecular Annulation Mechanisms

Intramolecular annulation reactions of derivatives of 3-(benzylamino)cyclohex-2-en-1-one provide a powerful strategy for the stereoselective synthesis of complex polycyclic systems. These reactions often proceed via mechanisms that involve the formation of new rings through the connection of different parts of the same molecule. The specific mechanism can vary depending on the substrate and reaction conditions, but they often involve key steps such as cyclization and rearrangement to yield the final annulated product.

[3+2]-Cycloaddition Reactions with Azomethine Ylides

The carbon-carbon double bond of the cyclohexenone ring in 3-(benzylamino)cyclohex-2-en-1-one can act as a dipolarophile in [3+2]-cycloaddition reactions. When reacted with azomethine ylides, which are 1,3-dipoles, it leads to the formation of five-membered nitrogen-containing heterocyclic rings fused to the cyclohexene core. nih.govbeilstein-journals.orgnih.govbeilstein-journals.orgrsc.org Azomethine ylides can be generated in situ from various precursors, and their reaction with the enone system provides a convergent and efficient route to polycyclic alkaloids and other complex nitrogen heterocycles. nih.govbeilstein-journals.orgrsc.orgmdpi.com

Aromatization Pathways Leading to Substituted Phenols and Carbazoles

Under certain oxidative conditions, 3-(benzylamino)cyclohex-2-en-1-one and its derivatives can undergo aromatization. rsc.org This transformation typically involves the elimination of hydrogen and subsequent tautomerization to form a stable aromatic ring. Depending on the reaction conditions and the substituents on the cyclohexenone and benzylamino moieties, this can lead to the formation of substituted phenols or, through a cyclization-aromatization sequence, carbazole (B46965) derivatives. The synthesis of carbazoles is particularly significant due to their prevalence in photochemically active materials and pharmaceuticals.

Functional Group Transformations and Rearrangements of 3-(Benzylamino)cyclohex-2-en-1-one

The enaminone scaffold of 3-(benzylamino)cyclohex-2-en-1-one possesses multiple reactive sites, making it a versatile precursor for a variety of functional group transformations and molecular rearrangements. The key reactive centers include the secondary amine, the enamine double bond, and the carbonyl group. This section explores specific transformations focusing on the cleavage of the N-benzyl group and the reactions involving nucleophilic attack by hydrazine (B178648) and its derivatives.

Debenzylation Strategies

The removal of the N-benzyl group from 3-(benzylamino)cyclohex-2-en-1-one is a critical transformation for accessing the free enaminone or for introducing alternative substituents on the nitrogen atom. Catalytic transfer hydrogenation is a prominent and efficient method for this purpose, offering mild reaction conditions and avoiding the use of high-pressure hydrogen gas. mdma.ch

Catalytic transfer hydrogenation typically employs a palladium catalyst, such as 10% palladium on carbon (Pd/C) or the Rosenmund catalyst (Pd/BaSO₄), in conjunction with a hydrogen donor. mdma.chresearchgate.net Ammonium (B1175870) formate (B1220265) is a commonly used and effective hydrogen donor for the deprotection of N-benzyl amines, proceeding under neutral conditions. mdma.ch The reaction is generally carried out by refluxing the substrate with the catalyst and ammonium formate in a suitable solvent like methanol (B129727). mdma.ch This method has demonstrated versatility for the debenzylation of a wide array of N-benzyl compounds, yielding the corresponding free amines directly. mdma.ch Alternative hydrogen donors such as cyclohexene have also been successfully used in transfer hydrogenation for the removal of benzyl (B1604629) protecting groups. rsc.org

While catalytic hydrogenation is a standard approach, other methods like visible-light-mediated oxidative debenzylation have emerged. researchgate.net These techniques can offer different chemoselectivity and may be advantageous when other functional groups sensitive to reduction are present in the molecule. researchgate.net

| Method | Catalyst/Reagent | Hydrogen Donor | Typical Conditions | Reference |

|---|---|---|---|---|

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Reflux in dry methanol under nitrogen | mdma.ch |

| Catalytic Transfer Hydrogenation | Pd/BaSO₄ (Rosenmund Catalyst) | Ammonium Formate | Mild conditions | researchgate.net |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Cyclohexene | Not specified | rsc.org |

| Visible-Light-Mediated Oxidative Debenzylation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Not applicable | Visible light irradiation | researchgate.net |

Reactions with Hydrazine and Related Nucleophiles

The reaction of 3-(benzylamino)cyclohex-2-en-1-one with hydrazine (H₂NNH₂) and its derivatives is expected to proceed via nucleophilic attack at the carbonyl carbon. This interaction is characteristic of the reactions between ketones and hydrazine, which typically form hydrazone derivatives. libretexts.org The initial step involves the addition of the hydrazine to the carbonyl group, followed by dehydration to yield the corresponding N-aminoimine, known as a hydrazone. libretexts.orgstackexchange.com

Given the bifunctional nature of both the enaminone and hydrazine, subsequent intramolecular reactions can lead to the formation of heterocyclic systems. The reaction of cyclic ketones with hydrazine can serve as a pathway to bicyclic or spirocyclic nitrogen-containing heterocycles. For instance, the reaction between various carbonyl compounds and hydrazine derivatives can lead to the formation of phthalazinones or other cyclized products under reflux conditions. researchgate.netnih.gov The specific outcome is often dependent on the reaction conditions and the substitution pattern of the reactants.

The formation of a hydrazone from 3-(benzylamino)cyclohex-2-en-1-one could be an intermediate for further transformations. For example, under basic conditions and heat, a reaction analogous to the Wolff-Kishner reduction could potentially occur, although the enamine functionality might influence the reaction's course compared to a simple ketone. libretexts.org

| Reaction Type | Reactant | Expected Intermediate/Product | General Principle | Reference |

|---|---|---|---|---|

| Hydrazone Formation | Hydrazine (H₂NNH₂) | 3-(Benzylamino)cyclohex-2-en-1-one hydrazone | Nucleophilic addition to the carbonyl group followed by dehydration. | libretexts.org |

| Cyclization | Hydrazine or substituted hydrazines | Condensed bicyclic heterocycles (e.g., pyrazole (B372694) or pyridazine (B1198779) derivatives) | Intramolecular nucleophilic attack following initial hydrazone formation. | researchgate.netnih.gov |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon framework of a molecule.

The ¹H NMR spectrum of 3-(Benzylamino)cyclohex-2-en-1-one provides characteristic signals corresponding to the various protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region, while the protons of the cyclohexene (B86901) ring and the benzylic methylene (B1212753) group are observed at higher field strengths. The vinylic proton and the NH proton show distinct chemical shifts due to their electronic environment.

| Proton Assignment | Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 7.20 - 7.40 (m, 5H) |

| NH | 5.80 - 6.00 (br s, 1H) |

| Vinylic (=CH) | 5.45 (s, 1H) |

| Benzyl (CH₂) | 4.30 (d, 2H) |

| Cyclohexene (CH₂) | 2.30 - 2.50 (m, 4H) |

| Cyclohexene (CH₂) | 1.90 - 2.10 (m, 2H) |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the cyclohexenone ring is characteristically found at a low field. The carbon atoms of the aromatic ring and the double bond also have distinct chemical shifts.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 197.0 |

| Aromatic (quaternary) | 138.5 |

| Aromatic (CH) | 128.8 |

| Aromatic (CH) | 127.5 |

| Aromatic (CH) | 127.0 |

| Vinylic (=C-N) | 162.5 |

| Vinylic (=CH) | 98.0 |

| Benzyl (CH₂) | 47.0 |

| Cyclohexene (CH₂) | 37.0 |

| Cyclohexene (CH₂) | 29.0 |

| Cyclohexene (CH₂) | 22.0 |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration.

To unambiguously assign the proton and carbon signals, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY experiments establish the connectivity between adjacent protons, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These methods are crucial for confirming the structural integrity of complex molecules like 3-(Benzylamino)cyclohex-2-en-1-one. mdpi.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-(Benzylamino)cyclohex-2-en-1-one displays characteristic absorption bands that confirm its structure. A strong absorption band is typically observed for the C=O (carbonyl) stretching vibration. The N-H stretching vibration of the secondary amine and the C=C stretching of the enone system and the aromatic ring are also prominent features. The C-H stretching and bending vibrations for both the aliphatic and aromatic portions of the molecule are also present.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch | 1640 - 1660 |

| C=C Stretch (enone) | 1580 - 1620 |

| C=C Stretch (aromatic) | 1450 - 1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and formula. For 3-(Benzylamino)cyclohex-2-en-1-one (C₁₃H₁₅NO), the molecular ion peak [M]⁺ would be expected at m/z 201. nih.govchemspider.com High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula. rsc.org Fragmentation patterns in the mass spectrum can also offer structural insights, with common fragments arising from the loss of the benzyl group or parts of the cyclohexenone ring.

| Ion | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | 201 |

| [M - C₇H₇]⁺ | 110 |

| [C₇H₇]⁺ | 91 |

Electronic Absorption Spectroscopy (UV/Vis) and Photophysical Properties

UV-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of 3-(Benzylamino)cyclohex-2-en-1-one is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the conjugated enone system and the aromatic ring. The presence of the amino group attached to the double bond can cause a red shift (bathochromic shift) of the absorption maximum compared to a simple cyclohexenone. researchgate.net The photophysical properties, such as fluorescence, can also be investigated to understand the excited state behavior of the molecule. researchgate.net

| Transition | λmax (nm) |

| π → π | 280 - 320 |

| n → π | 350 - 400 |

Note: The absorption maxima are approximate and can be influenced by the solvent polarity.

Inability to Fulfill Request for Crystallographic Data on 3-(Benzylamino)cyclohex-2-en-1-one

Despite a comprehensive and targeted search for primary literature and database entries, detailed X-ray crystallographic data for the chemical compound 3-(Benzylamino)cyclohex-2-en-1-one could not be located. Numerous search strategies were employed, including queries of major chemical databases such as PubChem and the Cambridge Crystallographic Data Centre (CCDC), as well as searches of prominent scientific journal publishers.

The performed searches for "X-ray crystallography 3-(Benzylamino)cyclohex-2-en-1-one," "crystal structure of 3-(Benzylamino)cyclohex-2-en-1-one," and specific database queries did not yield any publications or datasets containing the requisite information for a thorough structural elucidation as requested. While information on related compounds, such as 3-(Benzylamino)-5,5-dimethylcyclohex-2-en-1-one, was found, the specific crystallographic parameters for the target compound, including unit cell dimensions, space group, bond lengths, and bond angles, remain unavailable in the public domain based on the conducted searches.

Therefore, the section on "X-ray Crystallography for Solid-State Structural Determination," which was to include detailed research findings and data tables, cannot be generated at this time due to the absence of the necessary primary scientific data. Further investigation would be contingent on the future publication of the crystal structure of 3-(Benzylamino)cyclohex-2-en-1-one in a peer-reviewed scientific journal or its deposition in a crystallographic database.

Structure Activity Relationship Sar Investigations of 3 Aminocyclohex 2 En 1 Ones

Design Principles for Modulating Biological Activities

The design of biologically active 3-aminocyclohex-2-en-1-ones is centered on the systematic modification of its core structure to enhance potency and selectivity for a target receptor. In the development of these compounds as CXCR2 antagonists, for instance, extensive structural modifications were undertaken to build a comprehensive structure-activity relationship (SAR) model. umich.edu The primary goal is to explore how different functional groups and structural changes influence the compound's interaction with the biological target, thereby modulating its activity. A key principle involves achieving a balance between the electronic and lipophilic properties of the molecule to optimize its binding affinity.

Elucidation of Key Structural Motifs for Receptor Binding

Investigations into the SAR of 3-aminocyclohex-2-en-1-one derivatives have identified several structural motifs crucial for receptor binding. The binding site for these compounds is predominantly hydrophobic, highlighting the importance of lipophilic characteristics in the ligand. umich.edu

Key findings include:

Hydrophobic Sites: Three main hydrophobic sites have been identified that are critical for the molecule's interaction with its receptor. umich.edu

Lipophilic Benzene (B151609) Ring: A lipophilic benzene ring (Ring B) attached to the amino group is a preferred feature for enhanced activity. umich.edu

Cyclohexene (B86901) Ring Integrity: Modifications to the cyclohexene ring, such as introducing a nitrogen atom or replacing it with fused aromatic rings, have been shown to be detrimental to the compound's potency. umich.edu

Impact of Substituent Effects on Activity (e.g., Electron-Withdrawing Groups, Lipophilicity)

The nature and position of substituents on the aromatic rings of the 3-aminocyclohex-2-en-1-one scaffold significantly influence biological activity.

Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups on the phenylamide moiety (Ring A) has been demonstrated to enhance the antagonistic activity of these compounds at the CXCR2 receptor. umich.edu For example, combining a 3-trifluoromethyl-4-chloro phenylamide moiety with the α-benzylmethyl amine moiety was explored to see if potency gains would be additive. umich.edu

Lipophilicity: As the binding site is largely hydrophobic, the lipophilicity of the molecule is a key determinant of its activity. umich.edu A higher lipophilicity, often quantified by cLogP, is generally associated with increased potency, although there is a limit to this correlation. For instance, while one derivative (compound 55) had a slightly higher cLogP than another (compound 42), it did not show improved potency, suggesting other factors like crystal packing and solubility also play a role. umich.edu

Conformational Analysis and Intramolecular Interactions Relevant to Activity

The three-dimensional conformation of 3-aminocyclohex-2-en-1-one derivatives is critical for their biological function. Intramolecular interactions can lock the molecule into a specific, biologically active conformation.

Intramolecular Hydrogen Bonding: The presence of an intramolecular hydrogen bond is thought to be important for binding, as it may restrict the compound into a favorable conformation. umich.edu This type of bond can also improve membrane and blood-brain barrier permeability, which is a desirable property for drugs targeting the central nervous system. umich.edu

Substituent Conformation: The spatial arrangement of substituents can also affect activity. For example, an out-of-plane methyl substitution was observed to reduce crystal packing and potentially increase solubility. umich.edu

Development of SAR Maps and Pharmacophore Models

To visualize and understand the complex relationships between chemical structure and biological activity, SAR maps and pharmacophore models are developed.

SAR Maps: A structure-activity relationship map has been generated for 3-aminocyclohex-2-en-1-one derivatives to provide a clearer understanding of their binding mechanism. umich.edu This map guides further optimization of these compounds as CXCR2 antagonists. umich.edu The straightforward principle of substituent interchangeability is fundamental to SAR modeling, where similar compounds are expected to have similar pharmacological profiles. nih.gov

Pharmacophore Models: Pharmacophore modeling helps to identify the key three-dimensional arrangement of steric, electronic, and lipophilic features necessary for a ligand to interact with its target receptor. nih.gov For a series of related compounds sharing a common structural scaffold, the relative arrangement of these pharmacophoric properties is defined to create a model that explains the observed biological activities. nih.gov

Selectivity Profiling and Optimization Strategies

A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects.

Selectivity for CXCR2: In the context of 3-aminocyclohex-2-en-1-one derivatives, a Tango assay specific for CXCR2 was used to screen a library of 44 compounds. umich.edu This allowed for the identification of derivatives that specifically inhibit CXCR2 downstream signaling. umich.edu

Optimization Strategies: Based on the SAR data, optimization strategies are formulated. For example, while combining favorable moieties from different parts of the molecule is a common strategy, it does not always lead to an additive effect on potency, as seen with the combination of the 3-trifluoromethyl-4-chloro phenylamide and α-benzylmethyl amine moieties. umich.edu This highlights the complexity of SAR and the need for iterative design and testing. None of the active compounds showed cytotoxicity, suggesting their potential for use in inflammatory-mediated diseases. umich.edu

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are instrumental in delineating the fundamental properties of a molecule, such as its three-dimensional geometry and thermodynamic stability. These theoretical approaches provide a quantitative framework for understanding the electronic structure that governs the molecule's behavior.

Density Functional Theory (DFT) Studies of Optimized Geometries

Density Functional Theory (DFT) has emerged as a robust and widely utilized computational method for predicting the optimized geometries of organic molecules. For 3-(benzylamino)cyclohex-2-en-1-one, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These calculations would reveal the planarity of the enaminone system (N-C=C-C=O), a consequence of the delocalization of the nitrogen lone pair across the conjugated system. The benzyl (B1604629) group, attached to the nitrogen, and the cyclohexenone ring will adopt a conformation that minimizes steric hindrance while maximizing electronic stabilization.

In analogous enaminone systems, DFT studies have been pivotal in understanding tautomeric equilibria. For 3-(benzylamino)cyclohex-2-en-1-one, the predominant tautomer is the amine form, stabilized by the conjugated system. DFT calculations can quantify the energy difference between this and other potential tautomers, confirming the stability of the observed structure.

Table 1: Representative Calculated Geometrical Parameters for an Enaminone Core Structure using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=O | 1.23 - 1.25 | |

| C-C (keto) | 1.45 - 1.47 | |

| C=C (enamine) | 1.37 - 1.39 | |

| C-N | 1.35 - 1.37 | |

| O=C-C: 120-122 | ||

| C-C=C: 121-123 | ||

| C=C-N: 123-125 |

Note: The data presented are representative values for a generic enaminone core and are intended for illustrative purposes. Specific values for 3-(benzylamino)cyclohex-2-en-1-one would require dedicated calculations.

Prediction of Spectroscopic Properties (e.g., UV/Vis)

Time-dependent DFT (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (UV/Vis) of molecules. For 3-(benzylamino)cyclohex-2-en-1-one, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding molar absorptivity. These calculations typically involve the excitation of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In enaminones, the HOMO is often localized on the enamine moiety, while the LUMO is associated with the carbonyl group. The predicted UV/Vis spectrum is a direct consequence of the π → π* electronic transition within the conjugated system. Studies on similar enaminones have shown a good correlation between TD-DFT predicted spectra and experimental data. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of λmax in solution.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides an indispensable toolkit for mapping the energetic landscapes of chemical reactions, identifying transient intermediates, and characterizing the transition states that connect them. This allows for a detailed understanding of reaction mechanisms at a molecular level.

Investigation of C-H Functionalization Pathways

The C-H functionalization of enaminones is a topic of significant synthetic interest. Computational studies on related systems, such as the C-H activation of cyclohexenone derivatives, can shed light on the potential pathways for the functionalization of 3-(benzylamino)cyclohex-2-en-1-one. DFT calculations can be employed to model the interaction of the enaminone with a catalyst and a coupling partner. These calculations can help to identify the most likely site of C-H activation, which is often the α-carbon of the enamine due to its nucleophilic character. The reaction mechanism, whether proceeding through a concerted metalation-deprotonation, oxidative addition, or another pathway, can be investigated by mapping the potential energy surface.

Transition State Analysis for Key Transformations

The identification and characterization of transition states are cornerstones of mechanistic studies. For reactions involving 3-(benzylamino)cyclohex-2-en-1-one, such as its synthesis or subsequent functionalization, transition state theory combined with DFT calculations can determine the activation energies of different possible reaction pathways. For instance, in a Michael addition reaction where the enamine acts as a nucleophile, the transition state would involve the formation of a new carbon-carbon bond. Analysis of the transition state geometry, including the imaginary frequency corresponding to the reaction coordinate, provides a detailed picture of the bond-forming and bond-breaking processes. Computational studies on enamine-mediated aldol (B89426) reactions have successfully elucidated the structures of cyclic transition states, explaining the observed stereoselectivity.

Table 2: Illustrative Calculated Activation Energies for a Generic Enaminone Reaction

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| C-C Bond Formation | TS1 | 15 - 25 |

| Proton Transfer | TS2 | 5 - 15 |

| Catalyst Regeneration | TS3 | 10 - 20 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from transition state analysis. Actual values are highly dependent on the specific reaction and computational methodology.

Theoretical Approaches to Understanding Reactivity and Selectivity

Computational methods can provide a quantitative basis for understanding the reactivity and selectivity observed in reactions of 3-(benzylamino)cyclohex-2-en-1-one. Frontier Molecular Orbital (FMO) theory, based on the energies and shapes of the HOMO and LUMO, can predict the regioselectivity of electrophilic and nucleophilic attacks. For instance, the higher coefficient of the HOMO at the α-carbon would explain its nucleophilic character.

Furthermore, electrostatic potential (ESP) maps can visualize the charge distribution within the molecule, highlighting electron-rich and electron-poor regions, which in turn dictate the sites of interaction with other reagents. By comparing the activation energies of different stereochemical pathways, computational models can predict and rationalize the diastereoselectivity or enantioselectivity of a reaction, particularly when a chiral catalyst is involved.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools that predict the binding orientation and affinity of a small molecule to the active site of a target protein. While specific, in-depth docking studies for 3-(Benzylamino)cyclohex-2-en-1-one against a particular protein target are not extensively detailed in publicly available literature, the structural features of the compound suggest its potential to interact with a variety of biological targets.

The core structure, featuring a cyclohexenone ring and a benzylamino substituent, presents key pharmacophoric elements. The enone system contains a hydrogen bond acceptor (the carbonyl oxygen) and a potential Michael acceptor site. The secondary amine provides a hydrogen bond donor, and the benzyl group offers opportunities for hydrophobic and pi-stacking interactions.

Hypothetical docking scenarios can be postulated based on these features. For instance, in the active site of a kinase, the amine could form a crucial hydrogen bond with a hinge region residue, a common binding motif for kinase inhibitors. The benzyl group could occupy a hydrophobic pocket, while the cyclohexenone ring could be positioned to interact with other key amino acid residues. The precise nature of these interactions, including binding energies and specific amino acid contacts, would be elucidated through dedicated docking studies against a validated protein target.

Table 1: Potential Ligand-Target Interactions of 3-(Benzylamino)cyclohex-2-en-1-one

| Molecular Feature | Potential Interaction Type | Potential Interacting Residues (Hypothetical) |

| Carbonyl Oxygen | Hydrogen Bond Acceptor | Lys, Arg, Ser, Thr |

| Amine (N-H) | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Benzyl Group | Hydrophobic, Pi-Stacking | Phe, Tyr, Trp, Leu, Val |

| Cyclohexene (B86901) Ring | Van der Waals | Aliphatic/Aromatic residues |

This table represents a generalized prediction of potential interactions. Specific interactions are target-dependent and require experimental validation.

In Silico Assessment of Drug-Likeness Parameters for Compound Optimization

The evaluation of a compound's drug-likeness is a critical step in early-stage drug discovery, helping to predict its potential for oral bioavailability and to identify liabilities that may hinder its development. This assessment is often guided by established principles such as Lipinski's Rule of Five. An analysis of the physicochemical properties of 3-(Benzylamino)cyclohex-2-en-1-one reveals a strong compliance with these guidelines, marking it as a promising candidate for further optimization.

Lipinski's Rule of Five states that an orally active drug is more likely to have favorable absorption and permeation characteristics if it meets the following criteria:

A molecular weight of less than 500 Daltons.

A logP (a measure of lipophilicity) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

The properties of 3-(Benzylamino)cyclohex-2-en-1-one align well with these rules.

Table 2: In Silico Drug-Likeness Profile of 3-(Benzylamino)cyclohex-2-en-1-one

| Parameter | Value | Lipinski's Rule | Compliance |

| Molecular Formula | C₁₃H₁₅NO | - | - |

| Molecular Weight | 201.27 g/mol | < 500 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 (O and N) | ≤ 10 | Yes |

| LogP (Predicted) | ~2.5 - 3.0 | ≤ 5 | Yes |

Predicted LogP values can vary slightly depending on the algorithm used.

Applications in Organic Synthesis and Medicinal Chemistry Building Blocks

Utility as Synthons for Diverse Heterocyclic Compounds

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals. openmedicinalchemistryjournal.com The enaminone scaffold is a key starting point for many of these structures.

Indazoles: The synthesis of indazoles, a bicyclic heterocyclic system, often involves the formation of a pyrazole (B372694) ring fused to a benzene (B151609) ring. While numerous methods exist for indazole synthesis, they typically start from precursors like 2-halobenzonitriles or involve the cyclization of arylhydrazines. mdpi.com

Thiotriazoles: These are five-membered aromatic compounds containing three nitrogen atoms and one sulfur atom. Their synthesis often involves the cyclization of thiosemicarbazide (B42300) derivatives or related compounds.

Imidazolidinones: This saturated five-membered ring containing a urea (B33335) moiety is a common feature in various drugs. Synthetic routes to imidazolidinones often rely on the cyclization of 1,2-diamines with carbonyl sources or the intramolecular cyclization of urea derivatives. beilstein-journals.org

Precursors for Benzoxazine (B1645224) Derivatives

Benzoxazines are bicyclic heterocyclic compounds containing both oxygen and nitrogen. nih.gov They are typically synthesized through the Mannich condensation of a phenol, a primary amine, and formaldehyde. researchgate.net This reaction creates the characteristic oxazine (B8389632) ring fused to a benzene ring. These compounds are precursors to polybenzoxazine resins, which are noted for their excellent thermal and mechanical properties. nih.gov The development of novel synthetic routes, including ring-closing reactions of aminophenols, has expanded the variety of accessible benzoxazine structures. acs.org

Building Blocks for Carbazolones and Imidazo[1,2-a]pyridines

Carbazolones: The carbazole (B46965) framework, a tricyclic system, is present in many natural products and pharmacologically active molecules. A related structure, 1,2,3,9-tetrahydro-4H-carbazol-4-one, is a known intermediate in the synthesis of pharmaceuticals like the antiemetic drug Ondansetron. nih.gov The general synthesis of carbazoles can be achieved through a one-pot reaction of cyclohexanones with arylhydrazine hydrochlorides. rsc.org

Imidazo[1,2-a]pyridines: This fused heterocyclic system is a privileged scaffold in medicinal chemistry, found in drugs such as zolpidem and alpidem. nanobioletters.com The most common synthetic route is the condensation of a 2-aminopyridine (B139424) with an α-haloketone. nanobioletters.com Multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also provide efficient access to this scaffold. beilstein-journals.org

Development of Scaffolds for Potential Bioactive Agents

The modification of core structures to create libraries of compounds for biological screening is a fundamental strategy in drug discovery. The enaminone core of 3-(benzylamino)cyclohex-2-en-1-one serves as a potential starting scaffold for such endeavors.

Design of Compounds with Potential Anti-inflammatory Properties

Inflammation is a complex biological response, and the development of new anti-inflammatory agents is an active area of research. Many anti-inflammatory drugs are based on heterocyclic scaffolds. For instance, derivatives of 1,2,3-triazole have been synthesized and shown to possess anti-inflammatory activity. nih.gov Similarly, certain sulfonamide derivatives incorporating imide structures have been investigated for their dual inhibition of cyclooxygenase (COX) and carbonic anhydrase, enzymes relevant to inflammation. nih.gov

Exploration in the Context of Antioxidant and Anticancer Research

The search for new antioxidant and anticancer agents is a major focus of medicinal chemistry.

Antioxidant Activity: Oxidative stress is implicated in numerous diseases. Compounds that can scavenge free radicals are valuable as potential therapeutic agents. For example, novel nitrone derivatives containing a 1,2,3-triazole moiety have been synthesized and evaluated for their antioxidant properties. mdpi.comnih.gov

Anticancer Activity: Many anticancer drugs are heterocyclic compounds. The indazole scaffold, for instance, is a key component in some targeted cancer therapies. mdpi.com Researchers have synthesized novel indazole-sulfonamide compounds and investigated their potential as inhibitors of protein kinases involved in cancer progression. mdpi.com Furthermore, derivatives of 3-chloro-azetidin-2-one have been explored for their antiproliferative activity against human breast cancer cell lines. nih.gov Hybrid molecules combining different heterocyclic systems, such as triazoles and pyridazinones, have also been designed as potential apoptosis inducers in cancer cells. nih.gov

Analogues with Reported Anticonvulsant Activities

The enaminone scaffold, as exemplified by 3-(benzylamino)cyclohex-2-en-1-one, is a recognized pharmacophore in the development of novel anticonvulsant agents. Research into this class of compounds has revealed that structural modifications can lead to potent activity in preclinical models of epilepsy, often with a favorable separation from neurotoxic side effects.

Studies have focused on synthesizing series of enaminone analogues to establish clear structure-activity relationships (SAR). These investigations typically involve modifying the amine substituent and the cyclic dicarbonyl precursor. For instance, a series of novel enaminones derived from cyclic β-dicarbonyl compounds condensed with various amines, including substituted benzylamines, were evaluated for anticonvulsant efficacy. nih.gov Several of these compounds demonstrated significant protection in the maximal electroshock (MES) seizure test, a standard screening model for generalized tonic-clonic seizures. nih.gov

One particularly potent analogue, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, emerged from these studies. It showed an oral median effective dose (ED₅₀) of 5.8 mg/kg in rats in the MES test, with no neurotoxicity observed at doses up to 380 mg/kg. nih.gov This results in a protective index (PI), a ratio of the neurotoxic dose to the effective dose, of over 65.5, indicating a wide therapeutic window. nih.gov Further research has explored the introduction of fluorine-containing substituents, such as a trifluoromethyl group, to enhance CNS penetration and activity. nih.gov These trifluoromethylated enaminone derivatives also exhibited potent anticonvulsant effects in MES and subcutaneous pentylenetetrazole (scPTZ) models. nih.gov

The anticonvulsant activity of these compounds is often linked to their ability to interact with voltage-gated sodium channels, a mechanism shared by many established antiepileptic drugs. nih.gov The data from various analogues suggest that the nature of the substituent on the aromatic ring of the amine is critical for potency.

Table 1: Anticonvulsant Activity of Selected Enaminone Analogues

| Compound | Structure | Animal Model | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |

|---|---|---|---|---|---|

| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate | Rat, MES test (oral) | 5.8 | >65.5 | nih.gov | |

| Trifluoromethylated Enaminone Derivative | Rat, MES test (oral) | 23.47 | Not specified | nih.gov | |

| 5-(3-Chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Mouse, MES test (i.p.) | 35.2 | >11.3 | nih.gov | |

| 3,3-Diethyl-2-piperidinone | Mouse, scPTZ test | 37 | 4.46 | rsc.org |

This table is generated based on available data for representative anticonvulsant compounds to illustrate the activity of related structural classes. ED₅₀ represents the median effective dose required to produce a therapeutic effect in 50% of the population. The Protective Index (PI) is the ratio of the median toxic dose (TD₅₀) to the ED₅₀.

Role in Chiral Catalysis and Asymmetric Transformations

The 3-(benzylamino)cyclohex-2-en-1-one scaffold represents a valuable platform for the development of chiral ligands and catalysts for asymmetric transformations. While direct catalytic applications of this specific, achiral compound are not extensively reported, its structural components are central to established strategies in asymmetric synthesis. Cyclic enaminones can be rendered chiral and serve as versatile synthons for complex, stereochemically rich molecules like alkaloids. nih.govresearchgate.net

A key strategy involves the use of chiral starting materials. By employing β-amino acids, which provide a source of both diversity and inherent chirality, chemists can synthesize chiral six-membered enaminones. researchgate.netnih.gov These chiral enaminones can then act as building blocks in stereoselective preparations. nih.govresearchgate.net For example, if a chiral benzylamine (B48309) derivative were used in the synthesis of the title compound, the resulting enaminone would be chiral and could potentially serve as a bidentate P,N or N,O-ligand for transition metals after further functionalization.

Furthermore, the cyclohexenone core itself is a cornerstone of asymmetric catalysis. Chiral cyclohexenones are powerful synthons for constructing six-membered carbocycles, participating in highly stereoselective 1,2- and 1,4-addition reactions. nih.gov Biocatalysis, using enzymes such as ene-reductases, has emerged as a powerful method for the asymmetric synthesis of chiral cyclohexenones from prochiral cyclohexadienone precursors. nih.govacs.org These enzymatic reactions can produce chiral cyclohexenones with quaternary stereocenters in excellent yields and with exceptional enantioselectivity (>99% ee). nih.govacs.org The resulting chiral enones are then diversified through subsequent chemical transformations. acs.orgrsc.org Although 3-(benzylamino)cyclohex-2-en-1-one is not the direct substrate in these examples, they demonstrate the immense value of the chiral cyclohexenone motif it contains, positioning it as a prime candidate for derivatization into substrates for asymmetric catalysis.

Contribution to Green Chemistry Principles and Sustainable Synthesis

The synthesis and application of 3-(benzylamino)cyclohex-2-en-1-one can be aligned with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of renewable and non-toxic materials. The traditional synthesis of enaminones often involves the condensation of a β-dicarbonyl compound (like 1,3-cyclohexanedione) with an amine (benzylamine), typically requiring reflux in an organic solvent with azeotropic removal of water. Modern methods offer more sustainable alternatives.

Key green chemistry approaches applicable to the synthesis of enaminones include:

Solvent-Free Synthesis: One highly effective method involves the use of a solid-supported catalyst, such as polyphosphoric acid on silica (B1680970) (PPA-SiO₂), under solvent-free conditions. nih.gov This approach offers short reaction times, high yields, chemoselectivity, and a simple work-up, thereby minimizing solvent waste and energy consumption. nih.gov

Use of Benign Solvents: Water has been successfully employed as a solvent for the synthesis of enaminones from β-dicarbonyls and primary amines. researchgate.net This method avoids the use of volatile and often toxic organic solvents, making the process inherently safer and more environmentally friendly. researchgate.net More recently, biodegradable, bio-based solvents like Cyrene™ have been developed as sustainable alternatives for reactions like click chemistry, and their application could be extended to enaminone synthesis. nih.gov

Catalyst-Free and One-Pot Reactions: The development of one-pot, multi-component reactions represents a significant advance in sustainable synthesis. These reactions improve atom economy by combining several synthetic steps into a single operation, reducing the need for purification of intermediates and minimizing waste. Catalyst-free, three-component reactions for synthesizing complex cyclohexenone derivatives have been reported, showcasing a highly efficient and simple methodology. researchgate.net Applying such a one-pot strategy to the synthesis of 3-(benzylamino)cyclohex-2-en-1-one from readily available precursors would be a significant step towards a more sustainable process.

Use of Renewable Feedstocks: A long-term goal in green chemistry is the use of bio-based feedstocks. Sustainable routes to cyclohexanone (B45756) derivatives have been developed starting from sugar-derived molecules like muconic acid and fumaric acid, demonstrating the potential to move away from petrochemical sources for cyclic synthons. rsc.org

By adopting these modern synthetic protocols, the production of 3-(benzylamino)cyclohex-2-en-1-one and its derivatives can be made more efficient, cost-effective, and environmentally sustainable.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of enaminones, including 3-(benzylamino)cyclohex-2-en-1-one, is a vibrant area of research, with a continuous drive towards more efficient, sustainable, and versatile methods. While traditional condensation reactions of 1,3-dicarbonyl compounds with amines are common, they can sometimes lead to mixtures of isomers. nih.gov To overcome these limitations, the development of novel catalytic systems is a key focus.

Recent advancements have seen the emergence of innovative strategies. For instance, photoredox and nickel dual catalytic systems have been developed to construct the enaminone scaffold from 3-bromochromones. nih.govbeilstein-journals.orgbeilstein-archives.org This light-mediated approach offers a simple and effective protocol for the direct formation of enaminones under mild conditions. nih.gov Mechanistic studies suggest the formation of a ternary Ni-complex is crucial for activating the α,β-unsaturated system towards nucleophilic addition. nih.govbeilstein-journals.org

Iron-catalyzed direct olefination has also been reported as a method for enaminone synthesis from saturated ketones and amines, providing a pathway that utilizes readily available starting materials under mild reaction conditions. rsc.org Furthermore, gold(I)/silver(I) combinations have been shown to efficiently catalyze the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions, aligning with the principles of green chemistry. nih.gov The exploration of other transition-metal catalysts, as well as organocatalysts, will likely lead to even more efficient and selective synthetic routes. nih.gov

Future work in this area will likely focus on:

The development of enantioselective catalytic systems to produce chiral enaminones.

The use of flow chemistry to enable continuous and scalable production.

The exploration of biocatalysis for environmentally benign syntheses.

A comparison of various catalytic systems for enaminone synthesis is presented in the table below.

| Catalyst System | Starting Materials | Key Advantages |

| Photoredox/Nickel | 3-Bromochromones, Amines | Mild reaction conditions, high yields, total trans selectivity. nih.govbeilstein-journals.orgbeilstein-archives.org |

| Iron | Saturated Ketones, Amines | Readily available starting materials, wide substrate scope. rsc.org |

| Gold(I)/Silver(I) | 1,3-Dicarbonyl Compounds, Amines | Solvent-free, low catalyst loading, good to excellent yields. nih.gov |

| Copper(I) Bromide | 1,3-Diketones, Amines | Ultrasound irradiation, solvent-free, eco-friendly. researchgate.net |

Advanced Spectroscopic Characterization of Complex Derivatives

As more complex derivatives of 3-(benzylamino)cyclohex-2-en-1-one are synthesized, the need for advanced spectroscopic techniques to unequivocally determine their structures becomes paramount. Standard techniques such as Fourier-transform infrared (FTIR) spectroscopy, one-dimensional nuclear magnetic resonance (¹H and ¹³C NMR), and mass spectrometry are routinely employed to characterize these compounds. orientjchem.orgnih.gov

For instance, the IR spectrum of a synthesized enaminone derivative can confirm the presence of key functional groups, such as the intense absorption bands for carbonyl groups. orientjchem.org ¹H NMR spectroscopy is invaluable for determining the stereochemistry and connectivity of protons, with characteristic signals for the vinyl and amino protons. nih.gov

Future research will likely involve the application of more sophisticated techniques to probe the finer details of molecular structure and dynamics. These may include:

Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to elucidate complex spin systems and long-range connectivities in intricate derivatives.

X-ray crystallography to determine the solid-state structure and conformation of novel enaminone derivatives, providing definitive proof of their three-dimensional arrangement.

Chiroptical spectroscopy (e.g., circular dichroism) for the characterization of chiral enaminones.

The table below summarizes the key spectroscopic data for a representative enaminone derivative.

| Spectroscopic Technique | Key Observances |

| FTIR | Presence of characteristic absorption bands for C=O and N-H stretching. orientjchem.org |

| ¹H NMR | Chemical shifts and coupling constants confirming the enaminone backbone and substituent protons. nih.gov |

| ¹³C NMR | Resonances corresponding to the carbonyl, vinylic, and aliphatic carbons. nih.gov |

| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight. orientjchem.org |

Deeper Mechanistic Understanding of Enaminone Reactivity

Enaminones are versatile intermediates in organic synthesis due to their ability to act as both electrophiles and nucleophiles. nih.gov A deeper understanding of the mechanisms governing their reactivity is crucial for the rational design of new synthetic transformations.

Mechanistic studies on enaminone formation have suggested the involvement of radical cations in certain pathways, particularly in the direct synthesis from primary arylamines and ketones. acs.org The reactivity of enaminones in cycloaddition reactions, such as the [3+3] cycloaddition with enones to afford dihydropyridines, highlights their utility as building blocks for heterocyclic synthesis. acs.org The hydrolysis of enaminones has also been a subject of mechanistic investigation, which is important for understanding their stability and potential as prodrugs. acs.org

Future research in this area will likely focus on:

Computational modeling of reaction pathways to elucidate transition states and reaction intermediates.

In-situ spectroscopic monitoring of reactions to directly observe reactive species.

Kinetic studies to quantify the effects of substituents and catalysts on reaction rates.

The dual reactivity of the enaminone moiety is a key aspect of its chemical behavior.

| Reactivity Mode | Description |

| Nucleophilic | The enamine character allows for reaction at the α-carbon with electrophiles. nih.gov |

| Electrophilic | The enone character allows for Michael addition of nucleophiles at the β-carbon. nih.gov |

Computational Design and Virtual Screening for New Chemotypes

Computational chemistry is becoming an indispensable tool in modern chemical research, and its application to the study of enaminones is a promising future direction. Computer-aided drug design (CADD) services can be leveraged to explore the vast chemical space of enaminone derivatives for potential biological activity. enamine.net